BenchChemオンラインストアへようこそ!

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate

Lipophilicity Drug-likeness Physicochemical Properties

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2167117-31-7) is a bicyclic heterocycle that combines a 3-oxa-8-azabicyclo[3.2.1]octane core with a Boc-protected nitrogen at position 8 and a free hydroxyl at position With a molecular weight of 229.27 g/mol and a computed XLogP3 of 0.4, this intermediate offers a moderately polar, conformationally constrained scaffold that is commercially available at purities up to 98%. Its dual functional handles—the Boc-protected amine and the C6 hydroxyl—enable sequential orthogonal derivatization, making it a versatile entry point for generating libraries of 3-oxa-8-azabicyclo-containing compounds.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B8221683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(C1COC2)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-4-9(13)8(12)6-15-5-7/h7-9,13H,4-6H2,1-3H3
InChIKeyXDPIRVSVCAPANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate: A Bifunctional 3-Oxa-8-azabicyclo Building Block for Medicinal Chemistry and Fragment-Based Design


Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2167117-31-7) is a bicyclic heterocycle that combines a 3-oxa-8-azabicyclo[3.2.1]octane core with a Boc-protected nitrogen at position 8 and a free hydroxyl at position 6. With a molecular weight of 229.27 g/mol and a computed XLogP3 of 0.4, this intermediate offers a moderately polar, conformationally constrained scaffold that is commercially available at purities up to 98% . Its dual functional handles—the Boc-protected amine and the C6 hydroxyl—enable sequential orthogonal derivatization, making it a versatile entry point for generating libraries of 3-oxa-8-azabicyclo-containing compounds.

Why 3-Oxa-8-azabicyclo Intermediates Cannot Be Replaced by Simpler 8-Azabicyclo or 3-Oxo Analogs


The 3-oxa bridge in tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate fundamentally alters both physicochemical properties and chemical reactivity compared to all-carbon 8-azabicyclo[3.2.1]octane or 3-keto analogs. Replacing the ether oxygen with a methylene group increases lipophilicity by 1.2 log units (ΔXLogP3) and reduces topological polar surface area from 59 to 49.8 Ų, directly impacting solubility and permeability . Furthermore, the 3-oxa scaffold is a privileged pharmacophore for PRMT5 inhibition as validated in US Patent 10519167, where derivatives demonstrate IC50 values as low as 58 nM . Substituting with a non-oxa scaffold eliminates this key recognition element. The 3-keto analog (CAS 1935385-39-9) is prone to enolization side-reactions under acidic deprotection conditions, whereas the ether linkage remains chemically inert, ensuring higher synthetic fidelity .

Quantitative Differentiation Evidence for Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate


1.2-Log Unit Reduction in Lipophilicity Versus the All-Carbon 8-Azabicyclo Analog

The target compound has a computed XLogP3 of 0.4, significantly lower than the 1.6 value for tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1823432-03-6), which lacks the 3-oxa bridge. This 1.2-log unit difference corresponds to approximately a 16-fold lower octanol-water partition coefficient, indicating substantially greater aqueous solubility. The topological polar surface area (TPSA) is also higher: 59 Ų versus 49.8 Ų, consistent with the additional ether oxygen .

Lipophilicity Drug-likeness Physicochemical Properties

Increased Hydrogen Bond Acceptor Capacity Enhances Solubility and Crystallinity

The target compound possesses 4 hydrogen bond acceptors (HBA: two Boc carbonyl oxygens, one ether oxygen, one hydroxyl oxygen) compared to 3 for the all-carbon analog. The additional HBA arising from the 3-oxa bridge is expected to improve aqueous solubility and may promote more ordered crystal packing, which can be beneficial for purification and formulation .

Hydrogen Bonding Solubility Crystal Engineering

Validated Pharmacophore Core for PRMT5 Inhibition with Nanomolar Potency

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is explicitly claimed in US Patent 10519167 as the core structure of PRMT5 inhibitors. Derivatives built on this scaffold show IC50 values of 58–159 nM in PRMT5 chemiluminescent assays, with the β-hydroxy amide motif being critical for activity . The target compound, bearing a free 6-hydroxyl, serves as a direct precursor for installing this essential pharmacophoric element.

PRMT5 Cancer Epigenetics Scaffold Validation

Ether Bridge Stability Ensures Higher Synthetic Fidelity Under Acidic Deprotection

In contrast to the 3-keto analog (tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1935385-39-9), which is susceptible to enolization, aldol condensation, and epimerization under standard Boc-deprotection conditions (TFA/DCM), the 3-oxa ether linkage in the target compound remains chemically inert. This eliminates a major pathway for by-product formation and simplifies chromatographic purification .

Orthogonal Deprotection Process Chemistry Side-Reaction Suppression

Commercial Availability at High Purity Supports Reproducible Research

The target compound is available from multiple suppliers at purities of 95% (AK Scientific), ≥97% (MolCore), and 98% (Leyan). In comparison, the commonly used analog tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is typically offered at 95–97% purity, with fewer vendors providing the higher grade. MolCore additionally certifies its manufacturing under ISO quality systems, ensuring batch-to-batch consistency for GMP-like environments .

Chemical Purity Quality Assurance Reproducibility

Procurement-Driven Application Scenarios for Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate


Synthesis of PRMT5 Inhibitor Libraries for Oncology Drug Discovery

This intermediate is the ideal starting material for constructing focused libraries of PRMT5 inhibitors based on the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, as validated by US Patent 10519167. The free 6-hydroxyl can be directly elaborated to the β-hydroxy amide pharmacophore, while the Boc group allows late-stage N-deprotection and diversification. Derivatives built on this scaffold have demonstrated IC50 values as low as 58 nM against PRMT5 .

Fragment-Based Screening and Lead Optimization Requiring Balanced Polarity

With a calculated XLogP3 of 0.4 and a TPSA of 59 Ų, the compound occupies a favorable physicochemical space for fragment-based drug discovery. Its low lipophilicity reduces the risk of non-specific binding and aggregation in biochemical assays, a common pitfall with more lipophilic fragments (e.g., XLogP3 1.6 for the all-carbon analog). The dual functional handles (Boc-amine and hydroxyl) enable rapid SAR exploration through parallel chemistry .

Orthogonal Protection Strategies in Multi-Step Syntheses of CNS Drug Candidates

The chemical stability of the 3-oxa ether linkage under acidic Boc-deprotection conditions (TFA/DCM) allows selective N-deprotection without compromising the bicyclic framework. This orthogonality is critical when constructing CNS-penetrant molecules where precise control over functional group manipulation is required. In contrast, the 3-keto analog (CAS 1935385-39-9) is susceptible to unwanted side-reactions under identical conditions, leading to lower overall yields .

High-Purity Intermediate Supply for Medicinal Chemistry and GMP Scale-Up

Commercially available at up to 98% purity from ISO-certified manufacturers such as MolCore, this compound meets the stringent quality requirements for both exploratory medicinal chemistry and early-stage GMP synthesis. The multi-vendor availability at ≥97% purity ensures supply chain redundancy and batch-to-batch consistency, reducing the risk of project delays due to quality issues .

Quote Request

Request a Quote for Tert-butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.